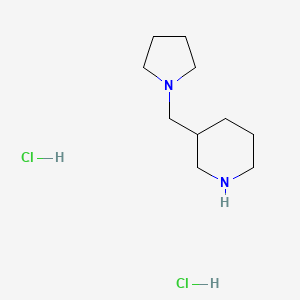

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride

Description

Historical Context and Development

The development of this compound emerged from decades of research into heterocyclic compounds containing nitrogen-based ring systems. The foundational work in piperidine chemistry can be traced to industrial processes where piperidine was originally produced through the hydrogenation of pyridine using molybdenum disulfide catalysts. The recognition of piperidine's biological significance became apparent through studies of piperine, the active compound in black pepper, which demonstrated various biological activities including antibacterial, anti-inflammatory, and antiviral properties.

The specific combination of pyrrolidine and piperidine moieties in a single molecule represents a more recent development in medicinal chemistry, driven by structure-activity relationship studies that identified the importance of dual nitrogen-containing heterocycles. Research conducted in the pharmaceutical industry has demonstrated that compounds containing both five-membered pyrrolidine rings and six-membered piperidine rings often exhibit enhanced biological activity compared to their individual components. The development of this compound specifically arose from investigations into compounds that could serve as versatile building blocks for drug discovery programs.

Contemporary synthetic approaches to this compound have been refined through advances in organic synthesis methodologies. The compound's synthesis typically involves multi-step processes that may include formation of the piperidine ring, introduction of the pyrrolidinylmethyl substituent, and subsequent conversion to the stable dihydrochloride salt form. These synthetic developments have been driven by the pharmaceutical industry's need for reliable access to structurally complex heterocyclic intermediates.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base structure is piperidine, a six-membered saturated nitrogen heterocycle, which is substituted at the third position with a 1-pyrrolidinylmethyl group. The pyrrolidine component represents a five-membered saturated nitrogen heterocycle connected through a methylene bridge to the piperidine ring.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry includes various synonyms such as "Piperidine, 3-(1-pyrrolidinylmethyl)-, hydrochloride (1:2)" and "3-[(PYRROLIDIN-1-YL)METHYL]PIPERIDINE DIHYDROCHLORIDE". These naming variations reflect different approaches to describing the structural relationships within the molecule.

From a classification perspective, this compound belongs to multiple chemical categories. It is classified as a piperidine derivative due to its primary six-membered ring structure. Simultaneously, it falls under the category of pyrrolidine-containing compounds due to the five-membered ring substituent. The compound is also categorized as a secondary amine and tertiary amine system, reflecting the nitrogen atoms present in both ring systems. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the basic nitrogen centers, forming a stable salt that enhances the compound's handling properties and solubility characteristics.

The molecular descriptor information includes an International Chemical Identifier key of specific numerical designation and various database identifiers such as MDL numbers MFCD11841244 and MFCD13250091. These systematic identifiers ensure unambiguous identification across different chemical databases and research applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural features to encompass broader principles of molecular design and biological activity. Heterocyclic compounds containing nitrogen atoms have long been recognized as privileged structures in medicinal chemistry, with both piperidine and pyrrolidine rings appearing frequently in bioactive natural products and pharmaceutical agents.

Piperidine rings represent one of the most important heterocyclic motifs in drug discovery, appearing in numerous Food and Drug Administration-approved medications for central nervous system disorders. The six-membered ring structure provides conformational flexibility while maintaining sufficient rigidity to enable specific molecular recognition events. Research has demonstrated that piperidine-containing compounds can interact effectively with various biological targets, including monoamine oxidase enzymes, where the piperidine nucleus plays a crucial role in binding affinity and selectivity.

The pyrrolidine component contributes additional structural diversity and potential binding interactions. Five-membered nitrogen heterocycles like pyrrolidine often participate in hydrogen bonding interactions and can occupy specific binding pockets in protein targets. The combination of both ring systems in a single molecule creates opportunities for multivalent interactions with biological macromolecules, potentially leading to enhanced potency or selectivity compared to compounds containing only one heterocyclic system.

The methylene linker connecting the two ring systems provides optimal spacing for molecular recognition while maintaining sufficient flexibility for conformational adaptation. This structural arrangement has been validated through computational studies and structure-activity relationship investigations that demonstrate the importance of the specific spatial relationship between the piperidine and pyrrolidine moieties. The compound thus serves as a model system for understanding how dual heterocyclic structures can be optimized for biological activity.

Overview of Chemical Properties and Research Applications

The chemical properties of this compound reflect the combined characteristics of its constituent heterocyclic systems and the influence of the dihydrochloride salt formation. The molecular weight of 241.200 atomic mass units places this compound in an optimal range for drug-like properties, while the dihydrochloride form significantly enhances aqueous solubility compared to the free base.

Table 1: Fundamental Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | |

| Molecular Weight | 241.200 g/mol | |

| Chemical Abstracts Service Number | 514842-98-9 | |

| Monoisotopic Mass | 240.116004 Da | |

| Appearance | White powder or solid |

The compound exhibits typical reactivity patterns associated with tertiary and secondary amine functionalities. Chemical reactions that this molecule can undergo include acylation reactions at the nitrogen centers, alkylation reactions under appropriate conditions, and various coupling reactions typical of nitrogen heterocycles. The presence of two basic nitrogen atoms makes the compound susceptible to protonation under acidic conditions, which explains the stability of the dihydrochloride salt form.

Research applications for this compound span multiple areas of chemical and biological investigation. In medicinal chemistry, the compound serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications. The dual heterocyclic structure makes it particularly valuable for structure-activity relationship studies aimed at optimizing biological activity.

Current research has identified potential applications in neuropharmacology, particularly in the development of compounds targeting monoamine oxidase enzymes. Studies of related piperidine derivatives have demonstrated that modifications to the piperidine ring can significantly influence monoamine oxidase selectivity and potency. The pyrrolidine component may contribute additional binding interactions that could enhance selectivity for specific enzyme isoforms.

Table 2: Research Application Areas

The synthesis of this compound typically involves multi-step procedures that demonstrate advanced synthetic methodology. Industrial preparation methods employ large-scale reactors with carefully controlled temperature and pressure conditions to ensure consistent quality and high yields. The specific synthetic routes may utilize various catalytic systems and reaction conditions optimized for the formation of the methylene bridge connecting the two heterocyclic systems.

Analytical characterization of this compound employs standard spectroscopic and chromatographic techniques. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis. High-performance liquid chromatography serves as the primary method for purity assessment and quality control in both research and potential commercial applications.

Properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCXLLBUMNFWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine with Pyrrolidinylmethyl Halides

A widely used approach involves alkylation of piperidine derivatives with pyrrolidinylmethyl halides (chlorides or mesylates). This method is exemplified by the reaction of 2-(1-pyrrolidinylmethyl)piperidine with appropriate halide intermediates under basic conditions, often using sodium hydride (NaH) as a base in polar aprotic solvents such as dimethylformamide (DMF).

- A suspension of NaH (0.12 mol) in DMF (200 mL) is prepared.

- The pyrrolidinylmethyl halide (0.1 mol) is added slowly to the suspension.

- After hydrogen evolution ceases, the piperidine derivative (0.1 mol) is added.

- The mixture is heated at 60–100°C for 8 hours.

- The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic phase is washed, dried, and evaporated.

- The residue is purified by column chromatography.

- The free base is converted to the dihydrochloride salt by treatment with 10% HCl in dioxane and evaporation to dryness.

This method yields the target compound as a dihydrochloride salt with yields ranging from 22% to 60%, depending on the exact substrates and conditions.

Reductive Amination Approach

Another approach involves reductive amination of piperidinone derivatives with pyrrolidine or its derivatives:

- The ketone or aldehyde precursor of the piperidine ring is reacted with pyrrolidine under reductive amination conditions.

- Reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation (Pd-C, H2) are employed to reduce the imine intermediate.

- The resulting amine is isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method offers a route to the compound with high selectivity and purity, often confirmed by NMR and mass spectrometry.

Conversion to Dihydrochloride Salt

The free base form of 3-(1-Pyrrolidinylmethyl)piperidine is typically hygroscopic and oils or liquids, making isolation difficult. To improve stability and facilitate handling, the compound is converted to its dihydrochloride salt by:

- Dissolving the free base in a suitable solvent such as dioxane.

- Adding 10% hydrochloric acid solution.

- Evaporating the solvent under reduced pressure to obtain the dihydrochloride salt as a solid.

- This salt form is often crystalline, easier to purify, and suitable for pharmaceutical applications.

Analytical Characterization

Throughout the preparation, the compound is characterized by:

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with pyrrolidinylmethyl halides | NaH, DMF, pyrrolidinylmethyl chloride/mesylate | 60–100°C, 8 h | 22–60 | Requires careful work-up to avoid hydrolysis |

| Reductive amination | Piperidinone derivative, pyrrolidine, reducing agent | Room temp to mild heating | Moderate to high | High selectivity, scalable |

| Electroreductive cyclization | Imine and dibromoalkane substrates | Electrochemical cell, THF solvent | Experimental | Emerging method, potential for scale-up |

Research Findings and Practical Notes

- The alkylation approach is well-documented and reliable but requires careful control of reaction conditions to maximize yield and purity.

- Reductive amination provides an alternative with fewer side products and is suitable for chiral synthesis if starting from enantiopure precursors.

- Conversion to dihydrochloride salt is essential for stability, especially for pharmaceutical applications.

- Analytical techniques such as NMR and MS are indispensable for confirming the structure and purity at each stage.

- Avoid aqueous work-up during isolation of intermediates prone to hydrolysis or hygroscopic behavior to maintain yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in studies involving neurotransmitter systems and receptor binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride

- Structure : The pyrrolidinylmethyl group is at the 4-position of the piperidine ring (CAS: 683772-11-4).

- Synthetic Accessibility: Synthesis of 4-substituted derivatives often requires distinct regioselective strategies, as seen in methods for analogous piperidine compounds .

Substituted Derivatives: 2-Methyl-1-(pyrrolidin-3-yl)piperidine Dihydrochloride

Ring-Modified Analogues: 1-(3-Azetidinyl)Piperidine Dihydrochloride

Heterocyclic Variants: 3-(1-Methyl-1H-imidazol-2-yl)piperidine Dihydrochloride

- Structure : Substitutes pyrrolidine with a methylimidazole ring (CAS: 1379333-67-1) .

- Key Differences: Aromaticity: The imidazole ring enables π-π stacking and hydrogen bonding, enhancing affinity for enzymes or receptors compared to non-aromatic pyrrolidine. Acid-Base Properties: Imidazole’s pKa (~7) introduces pH-dependent solubility and ionization behavior.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

- Solubility: The dihydrochloride form of the target compound offers superior aqueous solubility compared to mono-hydrochloride derivatives like Diphenylpyraline Hydrochloride .

- Lipophilicity : Bulky substituents (e.g., diphenylmethoxy in Diphenylpyraline) increase logP values, impacting blood-brain barrier permeability .

Pharmacological Considerations

- Target Affinity : Pyrrolidine-containing compounds often exhibit affinity for G-protein-coupled receptors (GPCRs) , as seen in analogs like SCH530348 (a thrombin receptor antagonist with a pyrrolidinylmethyl group) .

- Metabolic Stability : The 3-position substitution in the target compound may reduce susceptibility to cytochrome P450 oxidation compared to 4-position isomers .

Biological Activity

3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of 221.14 g/mol. Its structure consists of a piperidine ring substituted with a pyrrolidinylmethyl group.

Synthesis Methods

The synthesis typically involves the following steps:

- Formation of the piperidine backbone : Piperidine is reacted with appropriate reagents to introduce the pyrrolidinylmethyl group.

- Salt formation : The dihydrochloride salt is formed by treatment with hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, demonstrating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 1: Antimicrobial activity of this compound

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly in modulating glutamate receptors. It has been noted to act as a positive allosteric modulator , enhancing synaptic transmission in certain neuronal pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors:

- Glutamate Receptors : It binds to NMDA receptors, resulting in increased calcium influx and subsequent neuronal excitability.

- Dopaminergic Pathways : Preliminary studies suggest it may influence dopamine receptor activity, potentially impacting mood and cognition.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, supporting its use as a lead compound for developing new antibiotics . -

Neuropharmacology Research :

In animal models, administration of the compound led to enhanced cognitive function and reduced anxiety-like behaviors. This suggests potential applications in treating neurodegenerative diseases and mood disorders . -

Clinical Trials :

Ongoing clinical trials are assessing the efficacy of this compound in treating conditions such as schizophrenia and depression due to its modulatory effects on neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-(1-Pyrrolidinylmethyl)piperidine dihydrochloride?

- Methodological Answer : The synthesis typically involves alkylation of the piperidine core with a pyrrolidinylmethyl group, followed by salt formation with HCl. Key steps include:

Nucleophilic substitution : Reacting piperidine derivatives with chloromethylpyrrolidine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Salt formation : Treating the free base with HCl in ethanol to yield the dihydrochloride salt, enhancing solubility and stability .

Purification : Crystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinylmethyl group at C3 of piperidine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₂₀N₂·2HCl) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Consistency with literature values (e.g., 28–33°C for related dihydrochloride salts) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s biological activity across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., receptor binding or enzyme inhibition) with standardized concentrations (e.g., 1 nM–10 µM) .

- Structural Confirmation : Use X-ray crystallography or 2D NMR to rule out isomerism or salt form discrepancies .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(4-fluorobenzyl)piperidine HCl) to identify substituent-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce fluorine atoms or methyl groups to enhance blood-brain barrier penetration (logP optimization via ClogP calculations) .

- Salt Form Screening : Compare dihydrochloride with other salts (e.g., phosphate) for improved solubility in physiological buffers .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and modify vulnerable sites .

Q. How does the pyrrolidinylmethyl substituent influence receptor binding affinity?

- Methodological Answer :

- Molecular Docking : Model interactions with target receptors (e.g., serotonin or dopamine receptors) to map hydrogen bonding and steric effects .

- SAR Studies : Synthesize analogs (e.g., replacing pyrrolidine with piperidine) and compare IC₅₀ values in functional assays .

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., NMDA or GABA receptors) .

Q. What computational methods predict the compound’s potential off-target effects?

- Methodological Answer :

- Chemoproteomics : Use affinity-based protein profiling to identify unintended targets .

- Machine Learning Models : Train algorithms on ToxCast or ChEMBL data to predict toxicity profiles .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess reactivity with nucleophilic biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.